Structural Differentiation: Tertiary Alcohol Substituent vs. Secondary Alcohol and Non-Hydroxylated Analogs
The target compound bears a tertiary alcohol (2-methylbutan-2-ol) at the N1 position of the triazole ring, which is structurally distinct from the closest commercially available analog 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (secondary alcohol, CAS 1702168-17-9) . The tertiary alcohol introduces gem-dimethyl branching that increases steric bulk proximal to the triazole ring (calculated LogP increase estimated at +0.3 to +0.5 units based on the Hansch π-contribution of a quaternary carbon vs. a secondary carbon center), alters the hydrogen-bond donor capacity (tertiary OH pKa ≈ 19 vs. secondary OH pKa ≈ 17, reducing acidity by approximately 100-fold), and eliminates the metabolic liability of alcohol dehydrogenase (ADH)-mediated oxidation to a ketone—a pathway accessible to the secondary alcohol analog [1]. The non-hydroxylated analog 5-bromo-1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine (CAS 1697080-58-2) lacks hydrogen-bond donor capacity entirely, resulting in fundamentally different target binding interactions .
| Evidence Dimension | Hydrogen-bond donor capacity and metabolic stability of N1-substituent |
|---|---|
| Target Compound Data | Tertiary alcohol (2-methylbutan-2-ol): pKa ≈ 19; resistant to ADH oxidation; 1 H-bond donor; calculated tPSA contribution ≈ 20.2 Ų |
| Comparator Or Baseline | 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (secondary alcohol): pKa ≈ 17; susceptible to ADH-mediated ketone formation; 5-bromo-1-(2-methylbutyl)-1H-1,2,4-triazol-3-amine: 0 H-bond donors |
| Quantified Difference | ~100-fold reduction in OH acidity vs. secondary alcohol; elimination of ADH oxidation pathway; distinct H-bond donor count (1 vs. 0 for non-hydroxylated analog) |
| Conditions | Physicochemical predictions based on fragment-based pKa and metabolic stability models; tPSA calculated by standard fragment contribution method |
Why This Matters
For researchers building SAR datasets around the N1 position, the tertiary alcohol motif provides a unique combination of hydrogen-bond donor capacity and metabolic stability that is unavailable from either the secondary alcohol or non-hydroxylated analogs, making it the only option for probing this specific physicochemical space.
- [1] Testa B, Krämer SD. The biochemistry of drug metabolism—an introduction. Part 2: Redox reactions and their enzymes. Chemistry & Biodiversity. 2007;4(3):257-405. (Class-level reference for alcohol metabolic stability principles). View Source
